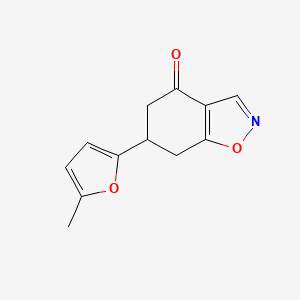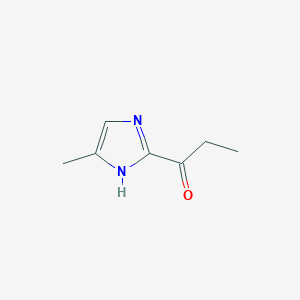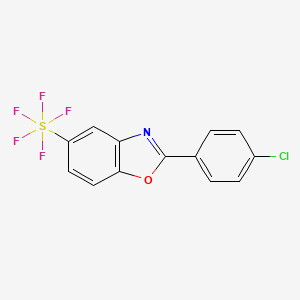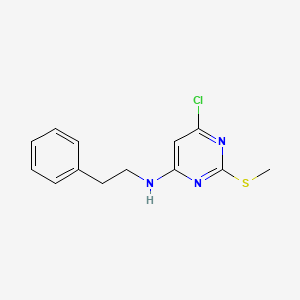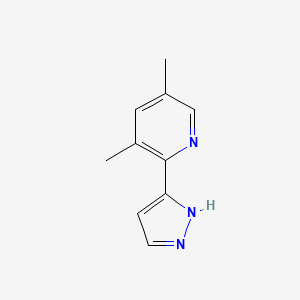
4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole
Vue d'ensemble
Description
4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole, also known as CMOPO, is a heterocyclic compound containing a five-membered ring with three carbon atoms and two nitrogen atoms. It is an aromatic compound, meaning it exhibits resonance and has a planar structure, with a molecular formula of C6H9ClNO. CMOPO is a versatile compound with a wide range of applications in the fields of chemistry and biology.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole has been a subject of interest in organic synthesis. Yamane, Mitsudera, and Shundoh (2004) describe a method for synthesizing 4-chloromethyl-1,3-oxazoles with high regioselectivity, highlighting its significance in organic chemistry (Yamane, Mitsudera, & Shundoh, 2004). Patil and Luzzio (2016) discuss the use of 2-(halomethyl)-4,5-diaryloxazoles, including the chloromethyl analogue, as reactive scaffolds for synthesizing various oxazole derivatives (Patil & Luzzio, 2016).
Application in Drug Synthesis
This compound plays a role in the synthesis of pharmaceuticals. Tatyana et al. (2019) utilized similar chloromethyl oxazoles in the creation and physical-chemical property evaluation of new compounds with potential pharmacological significance (Tatyana et al., 2019). Katariya, Vennapu, and Shah (2021) studied 1,3-oxazole derivatives for their potential as anticancer and antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Role in Advanced Organic Reactions
The compound is also important in advanced organic reactions. Stepanov, Dashko, and Stepanova (2019) investigated the chemical properties of a similar chloromethyl oxazole derivative, highlighting its versatility in organic synthesis (Stepanov, Dashko, & Stepanova, 2019).
Propriétés
IUPAC Name |
4-(chloromethyl)-5-propan-2-yl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-5(2)7-6(3-8)9-4-10-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJVBURNZCORPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-(propan-2-yl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)
![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)
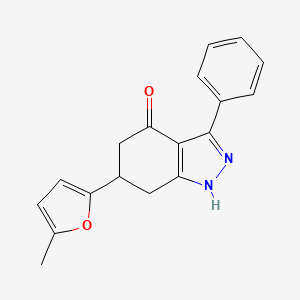

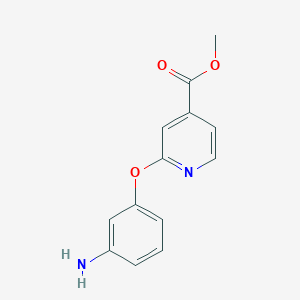

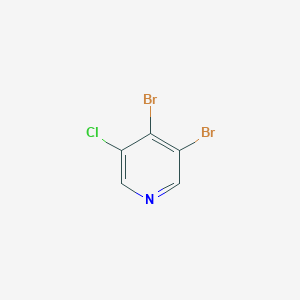
![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)
